Acetylarginyltryptophyl diphenylglycine

Vue d'ensemble

Description

Acetylarginyltryptophyl diphenylglycine is a synthetically produced tetrapeptide composed of four amino acids: arginine, tryptophan, and two phenylglycine molecules. This compound is known for its anti-aging properties, particularly in skincare, where it helps to inhibit enzymes that break down proteins like collagen, promoting a youthful and firmer appearance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetylarginyltryptophyl diphenylglycine is synthesized through the reaction of acetic acid with the amino acids arginine, tryptophan, and phenylglycine. The process involves peptide bond formation between these amino acids, facilitated by coupling reagents and protecting groups to ensure the correct sequence and structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves automated peptide synthesizers that can handle large-scale production. The process includes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support, followed by cleavage and purification steps to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Acetylarginyltryptophyl diphenylglycine primarily undergoes hydrolysis and enzymatic reactions. It is designed to resist degradation by enzymes like elastase, which break down proteins in the skin .

Common Reagents and Conditions:

Hydrolysis: Water and mild acidic or basic conditions.

Enzymatic Reactions: Enzymes like elastase under physiological conditions.

Major Products Formed: The primary product of hydrolysis is the breakdown of the peptide into its constituent amino acids. Enzymatic reactions may lead to partial degradation, affecting its efficacy in skincare applications .

Applications De Recherche Scientifique

Anti-Aging Skincare

The primary application of acetylarginyltryptophyl diphenylglycine is in anti-aging skincare products. Clinical studies have demonstrated its efficacy in improving skin elasticity and reducing the appearance of fine lines and wrinkles. For instance, an in-vivo study showed that a 4% concentration of Relistase applied over eight weeks resulted in a 14% improvement in skin elasticity and a 15.6% increase in skin tightness among mature women .

Cosmetic Formulations

This peptide is incorporated into various cosmetic formulations aimed at combating sagging skin and enhancing overall skin texture. It is often found in serums, creams, and lotions designed for mature skin . The following table summarizes some key products containing this compound:

| Product Name | Formulation Type | Concentration | Target Area |

|---|---|---|---|

| LaCabine Monoactives 4% Peptide Solution | Serum | 4% | Face |

| Your Best Face Control Serum | Serum | Not specified | Face |

| The Ordinary 1% Multi-peptide + Copper Peptides | Serum | 1% | Face |

| Merle Norman Anti-aging Complex Eye Treatment | Cream | Not specified | Eye Area |

| NCN PRO SKINCARE Skin Tight Lifting Elixir | Elixir | Not specified | General Skin |

Clinical Efficacy Study

A notable clinical trial assessed the effects of this compound on skin aging parameters. Participants who used products containing this peptide reported significant improvements in skin firmness and hydration levels compared to a placebo group. The study highlighted the peptide's role in enhancing the extracellular matrix's resilience against enzymatic degradation .

Comparative Analysis with Other Peptides

In comparative studies with other popular anti-aging peptides, this compound demonstrated superior performance in terms of increasing collagen synthesis and reducing wrinkle depth. This positions it as a valuable ingredient alongside others like Matrixyl™ and Argireline™ .

Safety and Efficacy

This compound has been deemed safe for topical use, with minimal reported side effects. Its ability to improve skin elasticity without causing irritation makes it suitable for sensitive skin types . However, individuals with specific allergies should consult with a dermatologist before use.

Mécanisme D'action

Acetylarginyltryptophyl diphenylglycine exerts its effects by inhibiting the activity of elastase, an enzyme that breaks down elastin and other extracellular matrix components. By protecting these proteins, the compound helps maintain skin integrity and promotes the synthesis of type I collagen, enhancing skin firmness and elasticity .

Comparaison Avec Des Composés Similaires

Acetyl hexapeptide-8: Known for its ability to reduce the appearance of wrinkles by inhibiting neurotransmitter release.

Palmitoyl tripeptide-1: Stimulates collagen production and skin repair.

Copper peptides: Promote wound healing and skin regeneration.

Uniqueness: Acetylarginyltryptophyl diphenylglycine is unique in its dual action of inhibiting elastase and stimulating collagen synthesis, making it particularly effective in anti-aging skincare formulations .

Activité Biologique

Acetylarginyltryptophyl diphenylglycine, commonly known by its trade name Relistase™, is a tetrapeptide with significant biological activity, particularly in dermatological applications. This compound has garnered attention for its potential to enhance skin elasticity, reduce signs of aging, and protect extracellular matrix components.

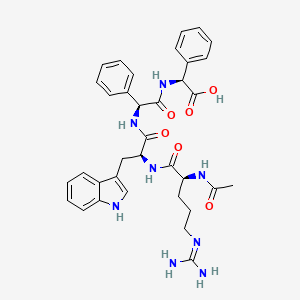

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

Where:

- Ac : Acetyl group

- Arg : Arginine

- Trp : Tryptophan

- Phg : Diphenylglycine

This composition allows the peptide to interact effectively with various biological pathways, particularly those involved in skin integrity and repair.

-

Inhibition of Elastase Activity :

This compound inhibits elastase, an enzyme that degrades elastin in the skin. By protecting elastin and other components of the extracellular matrix (ECM), this peptide helps maintain skin structure and resilience . -

Collagen Synthesis Enhancement :

The peptide promotes the synthesis of type I collagen, a critical protein for skin firmness and elasticity. Increased collagen levels contribute to improved skin texture and reduced sagging . -

Anti-Aging Effects :

Due to its dual action on elastase inhibition and collagen stimulation, this compound is classified as an anti-aging agent. It addresses common aging signs such as wrinkles and loss of skin firmness .

Clinical Studies

Several studies have investigated the efficacy of this compound in cosmetic formulations:

- A study demonstrated that topical application of formulations containing this peptide led to a significant increase in skin elasticity and a reduction in wrinkle depth after 28 days of use .

- Another clinical trial highlighted its effectiveness in improving skin hydration levels, further contributing to a youthful appearance .

Comparative Efficacy

| Peptide | Mechanism | Efficacy |

|---|---|---|

| Acetylarginyltryptophyl Phg | Inhibits elastase, boosts collagen | Significant improvement in elasticity |

| Palmitoyl Tripeptide-1 | Stimulates collagen production | Reduces wrinkles by up to 25% |

| Hexapeptide-9 | Enhances skin barrier function | Improves hydration levels |

Applications in Cosmetic Formulations

This compound is widely used in various cosmetic products aimed at anti-aging and skin rejuvenation. Its properties make it suitable for:

- Moisturizers : Enhancing skin hydration and elasticity.

- Serums : Targeting fine lines and wrinkles through deep penetration.

- Creams for Sagging Skin : Restoring firmness in areas like the neck and décolletage .

Safety Profile

Research indicates that this compound is safe for topical use. It has been included in various formulations without significant adverse effects reported. Ongoing studies continue to assess its long-term safety and efficacy in diverse populations .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N8O6/c1-21(44)40-27(17-10-18-38-35(36)37)31(45)41-28(19-24-20-39-26-16-9-8-15-25(24)26)32(46)42-29(22-11-4-2-5-12-22)33(47)43-30(34(48)49)23-13-6-3-7-14-23/h2-9,11-16,20,27-30,39H,10,17-19H2,1H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H,48,49)(H4,36,37,38)/t27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKVMNZTZSUQBC-KRCBVYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334583-93-5 | |

| Record name | Acetylarginyltryptophyl diphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334583935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYLARGINYLTRYPTOPHYL DIPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O32SH1GPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.